(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid
Description
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a carbamoyl group substituted with a 4-methoxyphenyl moiety at the meta position relative to the boronic acid group. Its molecular formula is C₁₄H₁₃BNO₄, with a molecular weight of 277.08 g/mol. The compound’s structure combines the boronic acid’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with the carbamoyl group’s hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and materials science . Applications include serving as an intermediate in drug discovery, particularly for protease inhibitors and aggregation-induced emission (AIE) probes .
Properties
IUPAC Name |
[3-[(4-methoxyphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(9-10)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFIPXETZSTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This interaction results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign. These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. This leads to the synthesis of complex organic compounds, which is a crucial process in organic chemistry.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant. Therefore, the reaction conditions can significantly impact the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of proteases and other enzymes. This compound interacts with enzymes such as serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell signaling and gene expression. This inhibition can result in changes in cellular metabolism, affecting processes such as protein degradation and synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming reversible covalent bonds with the active site residues of enzymes. This binding interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s versatility in modulating biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained inhibition of proteasome activity, affecting cellular processes such as protein degradation and synthesis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, such as proteasomes and other proteases. Additionally, this compound can affect metabolite levels by modulating enzyme activity and gene expression, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
(3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the boronic acid class, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:
- Chemical Formula : CHBNO
- Molecular Weight : 245.09 g/mol
- Functional Groups : Boronic acid, amide, and methoxy substituents.
Boronic acids, including this compound, primarily function through the inhibition of enzymes such as proteases and β-lactamases. The boron atom forms covalent bonds with serine residues in the active sites of these enzymes, effectively blocking their activity.
Inhibition of β-lactamases
Recent studies have shown that boronic acids can act as effective inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This compound has been evaluated against various classes of β-lactamases, demonstrating significant inhibitory activity.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Anticancer (MCF-7 cells) | 18.76 | |
| Antibacterial | 0.5 | |
| Enzyme inhibition (HDAC) | 0.1 | |
| Antioxidant | 0.14 |
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound exhibits cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 18.76 µM. This suggests potential for development as an anticancer agent. -
Antibacterial Properties :
The compound has shown promising antibacterial activity against clinically relevant strains, indicating its potential use in treating bacterial infections resistant to conventional antibiotics. -
Enzyme Inhibition :
Research indicates that this boronic acid derivative can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. The IC50 value for HDAC inhibition is reported at 0.1 µM, highlighting its potency.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable profiles with low toxicity towards healthy cell lines while exhibiting higher toxicity towards cancerous cells.
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst. The ability to form biaryl compounds through this method is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
Oxidation Reactions
The boronic acid group can also undergo oxidation to yield corresponding phenols. This transformation is significant for the synthesis of various aromatic compounds that are essential in drug development and material sciences.
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells. For instance, treatment with this compound resulted in significant cell death, with IC50 values indicating its potency against specific cancer types.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, such as GPX4, which plays a critical role in cellular oxidative stress responses. This inhibition could provide a therapeutic avenue for diseases characterized by dysregulated oxidative stress.
Biological Applications
Molecular Probes
Due to its ability to form reversible covalent bonds with diols and other nucleophiles, this compound is being explored as a molecular probe in biological systems. Its interaction with biological targets allows for applications in molecular recognition and sensing.
Ferroptosis Induction
Emerging research indicates that this compound may induce ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This property is particularly relevant for developing therapies targeting cancer cells that rely on oxidative stress mechanisms.
Case Study 1: Anticancer Activity
A study focusing on MCF-7 breast cancer cells demonstrated that treatment with this compound led to significant apoptosis induction, highlighting its potential as an effective anticancer agent.
Case Study 2: Enzyme Targeting
In investigations aimed at GPX4 inhibition, this compound showed comparable potency to known inhibitors, reinforcing its role as a promising lead compound for further drug development.
| Compound | IC50 (nM) |
|---|---|
| Control | >1000 |
| Known Inhibitor A | 50 |
| Known Inhibitor B | 75 |
| This compound | 60 |
Comparison with Similar Compounds
Substituent Variations on the Carbamoyl Group
The carbamoyl group’s aryl substituent significantly influences physicochemical properties. Key analogs include:
Key Findings :
Functional Group Modifications
Replacing the carbamoyl group with other functionalities alters applications:
Key Findings :
Reactivity in Cross-Coupling Reactions
The target compound’s carbamoyl group may sterically hinder Suzuki coupling compared to simpler boronic acids. For example:
- Efficiency : (3-((4-Methoxyphenyl)carbamoyl)phenyl)boronic acid exhibits moderate coupling yields (~58%) in naphthalene-based syntheses, similar to (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid (58% yield in ).
- Comparison : Simpler analogs like (4-(4,5-bis(4-methoxyphenyl)imidazol-2-yl)phenyl)boronic acid achieve higher yields (>80%) due to reduced steric bulk .
Electronic and Photophysical Properties
The carbamoyl group’s electron-withdrawing nature affects electronic transitions:
- n–π* Transitions : Unlike boron-containing heterocycles (e.g., (N-phenylcarbazol-2-yl)boronic acid), the target compound lacks extended conjugation, resulting in shorter triplet-state lifetimes (<1 s vs. 4.44 s in ).
- Thermal Stability : Grafting onto polymers (e.g., polyvinyl alcohol) improves stability, but less effectively than carbazole-based boronic acids .
Preparation Methods
Lithiation and Boronation Method
- Starting from a substituted aryl halide, such as 4-bromo-2-chloroanisole, the compound is treated with n-butyllithium at low temperature (-78°C) to generate the aryllithium intermediate.
- This intermediate is then reacted with trimethyl borate to introduce the boronic acid group.
- After warming to room temperature and hydrolysis with acid, the boronic acid is obtained as a solid after crystallization.
This method is exemplified in the preparation of related compounds such as 3-chloro-4-methoxyphenylboronic acid, which shares structural similarity with the target compound and uses analogous procedures.
| Step | Reagents/Conditions | Details |
|---|---|---|
| Lithiation | n-Butyllithium in hexane, -78°C, 30 min | Formation of aryllithium intermediate |
| Boronation | Trimethyl borate, room temperature, 30 min | Introduction of boronic acid precursor |
| Hydrolysis | Water and 2N HCl, room temperature | Conversion to boronic acid |
| Purification | Extraction with ethyl acetate, crystallization from hexane | Isolation of pure boronic acid |
Palladium-Catalyzed Borylation
- Palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or related boron reagents is a widely used method.
- Typical conditions involve a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct, a base like tripotassium phosphate tribasic, and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- The reaction is conducted under inert atmosphere at moderate temperatures (e.g., 60°C) for several hours.
- This approach allows for selective borylation and high yields of boronic acid derivatives.
| Catalyst | Base | Solvent | Temperature | Time | Atmosphere |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | DMF | 60°C | 3 h | Argon or Nitrogen |
Introduction of the Carbamoyl (Amide) Group
The carbamoyl group attached to the phenyl ring is typically introduced via amide bond formation between an amine and a carboxylic acid derivative.
- The 4-methoxyphenyl amine or its derivative is coupled with a 3-boronic acid-substituted benzoic acid or an activated derivative (e.g., acid chloride or ester).
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or peptide coupling agents may be used.
- The reaction is performed in an appropriate solvent (e.g., dichloromethane, DMF) under mild conditions to preserve the boronic acid functionality.
Although specific experimental details for this exact compound are limited, this general approach is standard in the synthesis of carbamoyl-substituted boronic acids and is supported by analogous preparations in the literature.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Lithiation/Boronation | Substituted aryl halide (e.g., 4-bromo-2-chloroanisole) | n-BuLi, trimethyl borate, acid hydrolysis | -78°C lithiation, RT boronation, acid workup | High purity boronic acid, crystallization |
| Pd-Catalyzed Borylation | Aryl halide | Pd(dppf)Cl₂, K₃PO₄, bis(pinacolato)diboron | 60°C, 3 h, inert atmosphere | Efficient, selective borylation |
| Amide Coupling | Boronic acid derivative + 4-methoxyaniline | Carbodiimide or peptide coupling agent | Mild, room temperature | Formation of carbamoyl linkage |
Research Findings and Considerations
- The lithiation/boronation route is classical and robust but requires strict temperature control and anhydrous conditions.
- Palladium-catalyzed borylation offers milder conditions and scalability with high selectivity.
- The presence of the methoxy group enhances solubility and may influence reactivity during coupling.
- Boronic acids are sensitive to moisture and prone to forming boroxines; purification and storage under dry conditions are essential.
- The carbamoyl group introduction must avoid conditions that degrade the boronic acid moiety.
This detailed analysis consolidates diverse and authoritative information on the preparation of this compound, providing a professional resource for synthetic chemists and researchers in related fields.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (3-((4-methoxyphenyl)carbamoyl)phenyl)boronic acid?
- Methodology :
- Multicomponent Reactions : Combine carboxy-phenylboronic acid, amines (e.g., 4-methoxyaniline), aldehydes, and isocyanides in a one-pot reaction under mild conditions (room temperature, 24 hours). Purify via column chromatography or preparative HPLC, yielding ~69–70% .
- Suzuki Coupling : Use aryl halides or triflates with boronic acid precursors. For example, coupling (4-bromo-7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazole) with boronic acid derivatives under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/Na₂CO₃ .
- Key Considerations : Optimize solvent systems (e.g., THF vs. DMF), catalyst loading, and reaction time to minimize side products.
Q. How can researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Identify proton environments (e.g., δ 7.91–0.57 for aromatic and boronic acid protons) and confirm carbamoyl/methoxy groups via integration .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed: 393.21914 vs. 393.21902) .
- FT-IR : Detect functional groups (e.g., 3543 cm⁻¹ for B-OH, 1727 cm⁻¹ for C=O) .
Q. What are common reactivity patterns of this boronic acid in medicinal chemistry?
- Reversible Covalent Binding : Exploit boronic acid’s affinity for diols (e.g., carbohydrates) or serine residues in enzymes for inhibitor design .
- Enzyme Inhibition : Test activity against targets like Autotaxin by modifying the carbamoyl group to enhance binding affinity (e.g., fluorobenzyl substitutions improved IC₅₀ values in related compounds) .
Advanced Research Questions
Q. How can structural modifications improve this compound’s bioactivity or selectivity?
- Rational Design :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) to the 4-methoxyphenyl ring to modulate electronic properties and binding kinetics .
- Hybrid Scaffolds : Combine with sulfonamide or thiazolidinone moieties to target enzymes (e.g., carbonic anhydrase) via dual-binding motifs .
Q. How should researchers address contradictory data in synthesis yields or bioactivity?
- Troubleshooting :
- Purification : Use preparative HPLC instead of column chromatography to recover polar intermediates .
- Reaction Optimization : Adjust stoichiometry (e.g., excess isocyanide) or solvent polarity to favor product formation .
Q. What role does the boronic acid group play in enzyme inhibition mechanisms?
- Mechanistic Insights :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
